Prajmalium

Cardiovascular Pharmacology Electrophysiology Antiarrhythmic Agents

Prajmalium is the propyl derivative of ajmaline that overcomes the parent compound's poor oral bioavailability through a unique tautomeric equilibrium, enabling effective long-term oral arrhythmia management. Unlike standard Class IA agents (quinidine, disopyramide), it lacks negative inotropic effects, making it the scientifically justified choice for ventricular arrhythmias in patients with compromised left ventricular function. Procure high-purity Prajmalium for cardiovascular research—verify batch-specific purity and request a quote today.

Molecular Formula C23H33N2O2+
Molecular Weight 369.5 g/mol
Cat. No. B1263969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrajmalium
SynonymsBitartrate, Prajmaline
Bitartrate, Prajmalium
N-Propylajmaline
Neo Gilurytmal
Neo-Gilurytmal
NeoGilurytmal
Prajmaline
Prajmaline Bitartrate
Prajmalium
Prajmalium Bitartrate
Molecular FormulaC23H33N2O2+
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O
InChIInChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17+,18+,19?,20-,21-,22+,23-,25?/m0/s1
InChIKeyUAUHEPXILIZYCU-FKWBDHECSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prajmalium (N-Propylajmaline): Understanding a Class IA Antiarrhythmic with a Distinct Hemodynamic Profile


Prajmalium (also known as prajmaline or N-propylajmaline) is a semi-synthetic propyl derivative of the Rauwolfia alkaloid ajmaline, classified as a Class IA antiarrhythmic agent [1]. Like other Class IA agents, its primary mechanism involves the frequency-dependent block of cardiac sodium channels, prolonging the action potential duration and effective refractory period [1]. However, unlike virtually all other Class I antiarrhythmics in clinical use, prajmalium has been consistently shown to lack negative inotropic effects, a property that distinguishes it from many of its class peers and has direct implications for use in patients with compromised cardiac function [2].

Why Prajmalium Cannot Be Generically Substituted by Ajmaline or Other Class IA Agents


Prajmalium is not simply a bioequivalent alternative to its parent compound, ajmaline. The propyl substitution confers a distinct tautomeric equilibrium at physiological pH, leading to a ring-opened structure that dramatically improves oral bioavailability compared to ajmaline [1]. Furthermore, its unique effect on L-type calcium current (ICaL) results in a neutral or even positive inotropic profile, a feature absent in related Class IA agents like quinidine, procainamide, and disopyramide, which are associated with negative inotropic effects that can limit their use in patients with heart failure [2]. These structural and functional differences mean that prajmalium occupies a unique therapeutic niche; it is not interchangeable with its parent compound or other Class IA drugs without a careful consideration of these distinct pharmacological properties.

Prajmalium's Quantifiable Differentiation: A Comparative Evidence Guide for Scientific Selection


Positive Inotropic Effect: A Key Hemodynamic Distinction from All Other Class I Antiarrhythmics

Prajmalium uniquely lacks the negative inotropic effects characteristic of all other Class I antiarrhythmics under clinical use. In an ex vivo study using isolated rabbit ventricular myocytes, prajmalium at a concentration of 0.1 µM increased the force of contraction by 15%, whereas higher concentrations (20 µM) resulted in a 30% decrease in contractile force. In contrast, it is a well-established class-level inference that all other clinically used Class I antiarrhythmics (e.g., quinidine, procainamide, disopyramide, lidocaine) exhibit negative inotropic effects at therapeutic concentrations, a characteristic that can precipitate or worsen heart failure [1][2].

Cardiovascular Pharmacology Electrophysiology Antiarrhythmic Agents

Superior Oral Bioavailability Compared to Ajmaline

Prajmaline demonstrates a much better oral bioavailability when directly compared to its parent compound, ajmaline. This is attributed to a structural change at physiological pH, where prajmaline exists in a tautomeric equilibrium favoring a ring-opened form that is more readily absorbed [1]. In a pharmacokinetic study, the relative bioavailability of an oral tablet formulation of prajmalium bitartrate was 112% when compared to an oral solution, indicating excellent absorption [2].

Pharmacokinetics Bioavailability Drug Formulation

Efficacy in Ventricular Arrhythmias: Comparable to Disopyramide

In a clinical trial involving 13 patients with chronic ventricular arrhythmias, prajmalium bitartrate (PB) and disopyramide demonstrated comparable efficacy in reducing premature ventricular complex (PVC) frequency [1]. Holter monitoring revealed that PB reduced PVC frequency by 56.7% (p<0.05), while disopyramide reduced it by 62.1% (p<0.01). The study concluded that PB is an effective antiarrhythmic drug comparable to disopyramide [1].

Ventricular Arrhythmias Premature Ventricular Complexes Clinical Trial

Efficacy in Acute Myocardial Infarction: Superior to Intravenous Lidocaine for Ventricular Salvoes

A study of 35 patients with acute myocardial infarction compared oral prajmalium bitartrate to intravenous lidocaine and a control group [1]. The maximum reduction in ventricular extrasystoles (VES) was greater for prajmalium (to 5% of baseline) than for lidocaine (to 20% of baseline) [1]. More importantly, prajmalium was significantly more effective at suppressing ventricular salvoes (runs), reducing them to 8% of baseline after 8 hours, compared to lidocaine which only achieved a non-significant reduction to 79% of baseline [1].

Acute Myocardial Infarction Ventricular Arrhythmias Clinical Trial

Safety Profile: Comparable Efficacy to Tocainide but with a Defined Hepatotoxicity Risk

A double-blind cross-over study comparing prajmalium bitartrate to tocainide in 20 patients with ventricular arrhythmias found that both drugs had comparable efficacy, with 8 patients responding to tocainide and 7 to prajmalium [1]. However, a key differentiating factor for prajmalium is its well-documented risk of hepatotoxicity, including intrahepatic cholestasis and jaundice, which has been reported in multiple case series [2][3][4]. While both drugs are effective, the choice between them must weigh the specific adverse effect profiles, particularly the potential for liver damage with prajmalium against other side effects of tocainide.

Safety Hepatotoxicity Clinical Trial Adverse Effects

Validated Application Scenarios for Prajmalium Based on Comparative Evidence


Treatment of Ventricular Arrhythmias in Patients Where Negative Inotropy is Contraindicated

Based on its unique ability to increase the force of contraction at low concentrations and its lack of negative inotropic effect in preclinical models [1], prajmalium is a scientifically justified option for managing ventricular arrhythmias in patients with pre-existing heart failure or compromised left ventricular function, where standard Class IA agents like disopyramide or quinidine would be relatively contraindicated.

Oral Therapy for Ventricular Arrhythmias Where Ajmaline's Poor Bioavailability Precludes Use

The superior oral bioavailability of prajmalium, directly demonstrated against ajmaline [2], makes it the appropriate choice for long-term oral management of arrhythmias, a scenario where the parent compound ajmaline is not a viable option due to its erratic and poor absorption.

Second-Line Oral Agent in Post-Myocardial Infarction Arrhythmias Requiring Suppression of Complex Ventricular Ectopy

Given its demonstrated superiority over intravenous lidocaine in suppressing ventricular salvoes in the acute MI setting [3], oral prajmalium may be considered as a step-down or alternative therapy when rapid control of complex ventricular ectopy is required and IV lidocaine is either ineffective or impractical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prajmalium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.